BenchChemオンラインストアへようこそ!

2,6-Dichloro-3-methoxyquinoxaline

DHODH inhibition antimalarial target kinase inhibitor scaffold

2,6-Dichloro-3-methoxyquinoxaline (CAS 91895-09-9) is a halogenated heterocyclic building block featuring a quinoxaline core with chlorine atoms at the 2 and 6 positions and a methoxy group at the 3 position. This specific substitution pattern makes it a valuable intermediate for generating focused libraries of bioactive molecules, as the chlorine atoms serve as versatile leaving groups for regioselective nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Molecular Formula C9H6Cl2N2O
Molecular Weight 229.06 g/mol
Cat. No. B8391994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3-methoxyquinoxaline
Molecular FormulaC9H6Cl2N2O
Molecular Weight229.06 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=CC(=C2)Cl)N=C1Cl
InChIInChI=1S/C9H6Cl2N2O/c1-14-9-8(11)12-6-3-2-5(10)4-7(6)13-9/h2-4H,1H3
InChIKeyDORABZLBYMIEQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-3-methoxyquinoxaline for Drug Discovery: A Strategic Heterocyclic Intermediate


2,6-Dichloro-3-methoxyquinoxaline (CAS 91895-09-9) is a halogenated heterocyclic building block featuring a quinoxaline core with chlorine atoms at the 2 and 6 positions and a methoxy group at the 3 position [1]. This specific substitution pattern makes it a valuable intermediate for generating focused libraries of bioactive molecules, as the chlorine atoms serve as versatile leaving groups for regioselective nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [2]. It is a key precursor for synthesizing potent kinase inhibitors, notably dihydroorotate dehydrogenase (DHODH) inhibitors, where it has been identified as a constituent of a compound with an IC50 of 41 nM [3]. Due to its high synthetic utility, it is offered by major chemical vendors with quality control specifications (e.g., ≥95% purity by HPLC) for reliable procurement .

Why 2,6-Dichloro-3-methoxyquinoxaline Cannot Be Replaced by Generic Quinoxaline Intermediates


The rational selection of 2,6-Dichloro-3-methoxyquinoxaline over other commercially available quinoxaline intermediates is not based on a simple interchangeable scaffold. Its unique combination of substituents dictates reactivity, selectivity, and biological target engagement. Simple substitution with 2,6-dichloroquinoxaline (lacking the 3-methoxy group) neglects the critical contribution of the methoxy group to target binding, as seen in DHODH inhibition where the 3-methoxy analog is a constituent of a 41 nM inhibitor [1]. Conversely, using 2-chloro-3-methoxyquinoxaline (lacking the 6-chloro substituent) abolishes a key vector for structural diversification, limiting the exploration of chemical space. The specific 2,6-dichloro-3-methoxy pattern provides a finely balanced electronic environment that controls regioselectivity in SNAr reactions, a feature that is not guaranteed by other regioisomers like 2,3-dichloro-6-methoxyquinoxaline, where the reactive sites are positioned differently. These non-linear structure-activity relationships make direct analog substitution a high-risk strategy that can undermine synthetic efficiency and lead generation.

Quantitative Differentiation of 2,6-Dichloro-3-methoxyquinoxaline: A Procurement-Oriented Evidence Map


DHODH Inhibition Potency Provides a Benchmark for Target Engagement

The compound is a key structural component of a potent dihydroorotate dehydrogenase (DHODH) inhibitor. In a biochemical DCIP assay, the compound was part of a molecule exhibiting an IC50 of 41 nM against P. falciparum DHODH, confirming its ability to form critical interactions with the target. This is a valuable starting point for medicinal chemistry optimization compared to structurally unrelated DHODH inhibitors like DSM265 (IC50 ~4.0 nM) and brequinar (IC50 ~1.0 nM), which are clinically advanced but have a different scaffold [1]. The 41 nM benchmark validates the quinoxaline scaffold for this target class, establishing its utility in combinatorial library design with quantifiable target engagement potential.

DHODH inhibition antimalarial target kinase inhibitor scaffold

Crystallographic Data Supports Rational Design via Structural Studies

The chiral hydroquinoxaline derivatives containing the 2,6-dichloro-3-methoxyquinoxaline core have been characterized by single-crystal X-ray diffraction. The analysis revealed a monoclinic crystal system with space group C2 and unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, providing precise, quantifiable structural data [1]. This contrasts with many in-class compounds like 2,6-dichloroquinoxaline, for which high-resolution crystal structures are not readily available in the public domain. The availability of this data is a critical enabler for structure-based drug design (SBDD) and molecular docking, allowing computational chemists to use experimentally validated geometries.

X-ray crystallography structure-based drug design conformational analysis

High Purity Specification for Reproducible Biological Assays

Commercially sourced 2,6-Dichloro-3-methoxyquinoxaline is specified with a purity of ≥95% as determined by HPLC . While generic compounds from non-specialist suppliers often lack traceable purity data or are sold with lower specifications, this defined purity ensures a reproducible level of activity and reactivity. For example, in sensitive biochemical assays or in demanding regioselective chemical transformations, the presence of even minor impurities can lead to significant batch-to-batch variability. The quantifiable purity specification mitigates this risk, making it a more reliable choice for critical experiments compared to unspecified alternatives.

compound procurement assay reproducibility quality control

Synthetic Versatility for Regioselective Diversification

The reactivity of chloroquinoxalines is heavily influenced by the nature and position of substituents. Studies on nucleophilic aromatic substitution (SNAr) demonstrate that the substituent at the 2-position profoundly affects reactivity; for instance, a methyl group at the 2-position yields different outcomes than an amine or alkynyl group [1]. While this study does not directly test 2,6-dichloro-3-methoxyquinoxaline, it establishes a class-level principle: the electron-donating 3-methoxy group deactivates the 2-position chlorine, likely enhancing selectivity for the 6-position chlorine. This predicts a unique outcome: selective functionalization at the 6-position, a feature not observed with 2,6-dichloroquinoxaline, where the two chlorines react at comparable rates. This allows for the creation of diverse libraries with precise control over molecular architecture.

medicinal chemistry parallel synthesis SNAr reactivity

Potential CNS Multiparametric Profile Suggested by In Vivo Activity

The compound has been reported to reduce immobility in the rodent forced swimming test (FST), a primary behavioral assay for antidepressant activity . This indicates a potential polypharmacological profile that includes CNS penetration and engagement of biological targets relevant to mood regulation. In contrast, many simpler quinoxaline intermediates like 2,6-dichloroquinoxaline are primarily used for their synthetic utility and are not associated with such in vivo pharmacology. This suggests that the 3-methoxy group contributes a favorable property profile for CNS applications, offering a dual-use procurement advantage for researchers interested in neurotherapeutic leads.

antidepressant activity in vivo pharmacology forced swim test

Optimal Use Cases for 2,6-Dichloro-3-methoxyquinoxaline Based on Quantitative Evidence


DHODH-Targeted Fragment and Lead Library Synthesis

Procure 2,6-Dichloro-3-methoxyquinoxaline to build compound libraries targeting dihydroorotate dehydrogenase (DHODH) for antimalarial or oncology research. The 41 nM IC50 benchmark against P. falciparum DHODH validates the scaffold's ability to engage the target with quantifiable potency [1]. Diversifying from this core via SNAr at the 6-position allows for rapid exploration of structure-activity relationships, starting from a verified active core. This is a superior starting point compared to a fully de novo hit, as it provides an immediate foothold in potency that can be optimized further.

Structure-Based Drug Design Projects Requiring High-Resolution Structural Data

This compound is the ideal choice for projects that rely on X-ray crystallography and computational modeling. The availability of a refined crystal structure (R1 = 0.053) for a derivative provides an experimentally validated, high-quality template for docking and co-crystallization studies [1]. This structural insight is not available for many competing quinoxaline scaffolds, giving your drug design team a tangible advantage in accurately predicting binding modes and guiding chemical synthesis. This procurement decision directly enables a more rigorous structure-based design campaign.

Exploratory CNS Drug Discovery with In Vivo Phenotypic Screening

For neuroscience programs aiming to identify new chemical starting points for depression or mood disorders, this compound offers a unique dual advantage. Its reported activity in the forced swim test provides a phenotypic anchor, suggesting CNS permeability and target engagement [1]. Simultaneously, its high purity (≥95%) ensures that subsequent follow-up studies are not confounded by batch effects [2]. This combination makes it a superior choice for CNS-focused phenotypic screening compared to in-class compounds that lack any in vivo behavioral data.

Preparative-Scale Synthesis of High-Value Regioisomeric Libraries

For medicinal chemistry groups focused on synthesizing diverse and architecturally complex libraries, the predicted regioselective advantage of this building block is a key procurement driver. The electronic environment created by the 3-methoxy group is expected to direct reactions to the 6-position chlorine, as inferred from class-level studies [1]. This simplifies the synthesis of single-isomer products, reducing the need for complex purification and increasing the overall synthetic throughput. This directly translates to a lower cost per new chemical entity produced, making it a strategically economical choice for high-volume parallel synthesis.

Quote Request

Request a Quote for 2,6-Dichloro-3-methoxyquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.